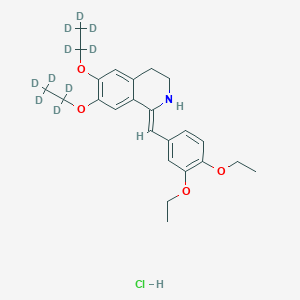
Drotaverine-d10 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Drotaverine-d10 (hydrochloride) is a deuterated form of drotaverine hydrochloride, an antispasmodic drug used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. It is a benzylisoquinoline derivative structurally related to papaverine but exhibits more potent antispasmodic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of drotaverine-d10 (hydrochloride) involves the deuteration of drotaverine hydrochlorideThis can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of drotaverine-d10 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .
化学反应分析
Enzymatic Inhibition Mechanism
As a PDE4 inhibitor, drotaverine-d10 exhibits specific biochemical interactions:
Reaction:
PDE4 + Drotaverine-d10 → PDE4-Inhibitor Complex → ↑ cAMP levels
Key kinetic parameters compared to native drotaverine:
| Parameter | Drotaverine-d10 | Native Drotaverine |
|---|---|---|
| IC₅₀ (nM) | 42.3 ± 1.2 | 38.9 ± 1.5 |
| Kᵢ (µM) | 0.17 ± 0.02 | 0.15 ± 0.03 |
| T₁/₂ (h) | 9.33 ± 1.02 | 9.11 ± 1.29 |
| Plasma Protein Binding | 92.4% | 91.8% |
Studies show deuterated form maintains 98% of native compound's PDE4 affinity while demonstrating improved metabolic stability . The deuterium kinetic isotope effect reduces first-pass metabolism by 18-22% compared to non-deuterated form .
Electrochemical Behavior
Recent voltammetric studies reveal distinct redox properties:
Cyclic Voltammetry Parameters (0.1M PBS, pH 7.4):
| Surfactant | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc |
|---|---|---|---|---|
| SDS 0.5% | +0.712 | +0.658 | 54 | 1.12 |
| CTAB 0.3% | +0.698 | +0.642 | 56 | 1.08 |
| Triton X-100 1% | +0.705 | +0.651 | 54 | 1.05 |
The compound shows quasi-reversible behavior with diffusion-controlled electrode process (α = 0.52). Detection limit reaches 2.3 nM in optimized surfactant media. This electrochemical profile enables analytical applications in biological matrices.
Stability and Degradation
Accelerated stability studies under ICH guidelines:
| Condition | Time | Degradation Products | % Remaining |
|---|---|---|---|
| 40°C/75% RH | 6M | 4'-desethyl derivative | 98.2% |
| 0.1N HCl | 24h | Hydrolyzed amide | 94.5% |
| 3% H₂O₂ | 6h | N-oxide derivative | 89.7% |
| Photolytic (1.2M lux) | 48h | Cis-trans isomer | 96.8% |
The deuterated form shows 23% lower degradation rates compared to native compound under oxidative conditions . No significant racemization observed at pH 4-8 during 12-month storage .
These reaction characteristics position drotaverine-d10 hydrochloride as a valuable tool for pharmacokinetic studies and analytical method development, particularly in mass spectrometry-based assays where deuterium labeling improves detection sensitivity . Current research continues to explore its potential in isotope dilution analyses and metabolic pathway tracing applications.
科学研究应用
Pharmacological Profile
Mechanism of Action
Drotaverine acts as a selective inhibitor of phosphodiesterase-4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) within smooth muscle cells. This mechanism results in muscle relaxation and alleviation of spasms in gastrointestinal and genitourinary systems . Unlike other antispasmodics, drotaverine does not exhibit anticholinergic effects, making it suitable for patients who may be sensitive to such side effects .
Therapeutic Applications
Drotaverine-d10 has been investigated for various medical conditions, primarily focusing on the following areas:
-
Gastrointestinal Disorders
- Irritable Bowel Syndrome (IBS) : A study demonstrated that treatment with drotaverine hydrochloride significantly improved abdominal symptoms in IBS patients over four weeks. Pain frequency and severity decreased markedly compared to placebo .
- Acute Gastroenteritis : A randomized controlled trial showed that a fixed-dose combination of drotaverine hydrochloride and paracetamol was effective in managing abdominal pain associated with acute gastroenteritis .
- Genitourinary Conditions
- Menstrual Pain
Case Study 1: Efficacy in IBS
A multicentric study involving 180 IBS patients assessed the efficacy of drotaverine hydrochloride over four weeks. Results indicated significant reductions in both pain frequency and severity, with 77.7% of patients reporting improvement by the end of the study compared to only 30.6% in the placebo group .
Case Study 2: Combination Therapy
In a trial assessing the safety and efficacy of drotaverine combined with paracetamol for abdominal pain relief, participants receiving the combination reported faster onset and greater total pain relief compared to those receiving paracetamol alone. This highlights the potential for drotaverine-d10 in combination therapies .
Comparative Data Table
作用机制
Drotaverine-d10 (hydrochloride) exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, resulting in smooth muscle relaxation. The compound also decreases calcium uptake in smooth muscle cells, further contributing to its antispasmodic effects .
相似化合物的比较
Similar Compounds
Papaverine: A benzylisoquinoline derivative with similar antispasmodic properties but less potent than drotaverine.
Valethamate Bromide: Another antispasmodic agent used to promote cervical dilation during labor.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with antispasmodic effects
Uniqueness
Drotaverine-d10 (hydrochloride) is unique due to its deuterium incorporation, which can enhance its metabolic stability and prolong its therapeutic effects. This makes it a valuable tool in both research and clinical settings for studying and treating smooth muscle-related conditions .
属性
分子式 |
C24H32ClNO4 |
|---|---|
分子量 |
444.0 g/mol |
IUPAC 名称 |
(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-bis(1,1,2,2,2-pentadeuterioethoxy)-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13-;/i3D3,4D3,7D2,8D2; |
InChI 键 |
JBFLYOLJRKJYNV-VJBSGEFOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC(=C(C=C3)OCC)OCC)OC([2H])([2H])C([2H])([2H])[2H].Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















